1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine
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Overview
Description
1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and a dioxaborolane group. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring.
Introduction of the dioxaborolane group: The pyrazole intermediate is then reacted with a boronic acid derivative, such as pinacolborane, to introduce the dioxaborolane group.
Formation of the piperidine ring: The final step involves the cyclization of the intermediate with an ethyl-substituted piperidine precursor under suitable conditions to form the target compound
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine can be compared with other similar compounds, such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the dioxaborolane group but has a pyridine ring instead of a pyrazole ring.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound also contains a pyrazole ring and a boronic acid ester group but differs in the presence of a Boc protecting group.
Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: This compound has a phenyl ring and an ester group, making it structurally distinct from the target compound.
Properties
Molecular Formula |
C16H28BN3O2 |
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Molecular Weight |
305.2 g/mol |
IUPAC Name |
1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine |
InChI |
InChI=1S/C16H28BN3O2/c1-6-19-9-7-14(8-10-19)20-12-13(11-18-20)17-21-15(2,3)16(4,5)22-17/h11-12,14H,6-10H2,1-5H3 |
InChI Key |
WUWPIUKRVXGUBV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)CC |
Origin of Product |
United States |
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